molecular formula C18H13Cl2NO B101484 Parinol CAS No. 17781-31-6

Parinol

Cat. No. B101484
CAS RN: 17781-31-6
M. Wt: 330.2 g/mol
InChI Key: NBNTWDUNCHRWMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Parinol is a chemical compound with the molecular formula C18H13Cl2NO . It is a light yellow resinous oil that is sticky at room temperature and hardens upon refrigeration . Parinol is insoluble in water and is formulated in sesame oil .


Synthesis Analysis

Parinol is a simple 1,1-diaryl compound . It is similar to the insecticide DDT in structure, except that the central trichloroethane motif of DDT is replaced with the 3-pyridylmethanol group . The synthesis of such compounds can be achieved through diverse methods, such as Friedel–Crafts acylation of aromatic hydrocarbons with aroyl chloride, the nucleophilic addition of aryl organometallics to aromatic aldehydes or imines, and condensation of active aromatic compounds with ketones .


Molecular Structure Analysis

The molecular structure of Parinol consists of two 4-chlorophenyl groups and a 3-pyridinyl group . The bond distances and angles of Parinol are similar to DDT analogues . The ChemSpider ID for Parinol is 26760 .


Physical And Chemical Properties Analysis

Parinol has a density of 1.3±0.1 g/cm3, a boiling point of 485.3±40.0 °C at 760 mmHg, and a flash point of 247.3±27.3 °C . It has a molar refractivity of 89.0±0.3 cm3, a polar surface area of 33 Å2, and a molar volume of 247.4±3.0 cm3 . It has 2 H bond acceptors, 1 H bond donor, and 3 freely rotating bonds .

Scientific Research Applications

Participatory Action Research (PAR) in Scientific Research

  • Case Study in High School Science Course Design :

    • Researchers used a case study and PAR approach to redesign a high school science course based on Universal Design for Learning principles. This involved collaboration with educators and students, including those with disabilities, to enhance curriculum, instructional delivery, student participation, and assessment methods (Dymond et al., 2006).
  • Developing and Implementing PAR :

    • PAR, as a collaborative research approach, increases the relevance of research while maintaining scientific rigor. It involves close collaboration between researchers and consumers, which is essential for social science and public health research (White et al., 2004).
  • Advancing Scientific Knowledge through PAR :

    • PAR has been applied in various industrial settings, including Norwegian shipping and the Xerox Corporation, to advance both practical solutions and substantive knowledge. This approach challenges conventional research methods and promotes the democratization of knowledge production (Whyte, 1989).
  • Challenges of PAR in University-Based Research :

    • University-based researchers face unique challenges when implementing PAR, such as maintaining scientific integrity while engaging with community co-researchers. This method requires adapting conventional roles and procedures to suit community-based participatory approaches (Smith et al., 2010).
  • PAR in Management Knowledge :

    • PAR has been used to deepen understanding in management and teamwork. It suggests that researchers should actively participate in organizational processes to gain insights, contrasting with classical views of scientific research (Ottosson, 2003).
  • PAR in Primary and Secondary Education :

    • The PARRISE project utilized PAR to introduce Responsible Research and Innovation in education, combining inquiry-based learning with citizenship education. This method helped develop new educational frameworks and learning tools (Knippels & Dam, 2017).
  • PAR and Societal Transformation :

    • PAR has been recognized for its role in social transformation, particularly in decolonial approaches. It involves the participation of groups and is oriented towards social change, often highlighting power dynamics in knowledge production (Delgado-Baena et al., 2022).
  • PAR in Improving Speech Writing Skills :

    • A study applied PAR to improve speech writing skills in elementary schools, demonstrating the effectiveness of scientific approaches in educational settings (Subrata, 2022).
  • Ethical Considerations in PAR :

    • The unique nature of PAR poses specific ethical challenges, requiring increased understanding among researchers and ethics boards to address the ethical concerns that arise in community and public health research (Khanlou & Peter, 2005).
  • PAR in Social Work :

    • PAR's compatibility with social work, particularly its commitment to social justice, is explored. The paper critically appraises the applicability of PAR in diverse organizational and cultural contexts (Healy, 2001).

properties

IUPAC Name

bis(4-chlorophenyl)-pyridin-3-ylmethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO/c19-16-7-3-13(4-8-16)18(22,15-2-1-11-21-12-15)14-5-9-17(20)10-6-14/h1-12,22H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBNTWDUNCHRWMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(C2=CC=C(C=C2)Cl)(C3=CC=C(C=C3)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4042256
Record name Parinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Parinol

CAS RN

17781-31-6
Record name Parinol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17781-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Parinol [ANSI]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017781316
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Parinol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4042256
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name α,α-bis(4-chlorophenyl)pyridine-3-methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.949
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name PARINOL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8D29I1K71
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Parinol
Reactant of Route 2
Reactant of Route 2
Parinol
Reactant of Route 3
Reactant of Route 3
Parinol
Reactant of Route 4
Reactant of Route 4
Parinol
Reactant of Route 5
Parinol
Reactant of Route 6
Reactant of Route 6
Parinol

Citations

For This Compound
59
Citations
CHL Kennard, G Smith, TB Palm - Acta Crystallographica Section B …, 1981 - scripts.iucr.org
… The p-chlorophenyl rings of the parinol molecules adopt a symmetrical conformation about the C(13)-C(14) bond with respect to the pyridine ring, the torsion angles C(7)-C(13)-C(14)-C(…
Number of citations: 3 scripts.iucr.org
EW Day Jr, OD Decker, JR Koons… - Journal of the …, 1970 - academic.oup.com
… for the identification and determination of parinol in formulations, soils, … parinol and electron affinity for trace quantities. However, an intensely red halochromic salt formed when parinol …
Number of citations: 1 academic.oup.com
DL Strider - The Plant Disease Reporter, 1974 - books.google.com
… were most protective, and thiophanate methyl and parinol least protective. Four weeks after … sprayed with all materials except triforine and parinol. Flowers were damaged most by sulfur…
Number of citations: 0 books.google.com
P Semeniuk, JG Palmer - The Plant Disease Reporter, 1970 - books.google.com
… More frequent applications of cycloheximide and O-199, as well as parinol and benomyl, … Both parinol and benomyl have been reported ineffective as eradicants (3). DAC 2787, zinc…
Number of citations: 3 books.google.com
JR Hardison - Phytopathology, 1972 - apsnet.org
… Promising activity of benomyl, triarimol, parinol, and the thiophanates suggests that other derivatives of benzimidazoles, pyrimidines, pyridines, and thiophanates should be evaluated …
Number of citations: 10 www.apsnet.org
JR Hardison - Phytopathology, 1972 - apsnet.org
… to 92 cm" of soil surface of benomyl at 1 to 4 mg, triarimol at 0.5 to 2 mg, cadmium chloride at 1 mg, 1, 2-bis (3-methoxycarbonyl-2-thioureido) benzene at 2 and 4 mg, and parinol at 2 …
Number of citations: 4 www.apsnet.org
JL Peterson, SH Davis Jr - The Plant Disease Reporter, 1970 - books.google.com
… Parinol was somewhat effective but little control was obtained with DAC 2787. Spray residue … Parinol, which leaves no visible residue on the leaves, resulted in fair mildew control. HOE …
Number of citations: 6 books.google.com
AV Kuzenkov, VV Zakharychev - Russian Journal of General Chemistry, 2019 - Springer
… known CYP51 enzyme inhibitors pyrifenox, parinol and oxyconazole used as agricultural and medical fungicides. All the obtained compounds inhibited in vitro the growth of fungi of …
Number of citations: 4 link.springer.com
DL Strider - The Plant Disease Reporter, 1976 - books.google.com
… As a protectant benomyl was exceptional; however, all fungicides except dinocap and parinol gave excellent control for 20 days after inoculation (Table 3). After 34 days all materials ef…
Number of citations: 4 books.google.com
RB Wild - British Medical Journal, 1911 - ncbi.nlm.nih.gov
VVHILE many of the pharmacopoeial ointments are admirable preparations and well suited for their intended purpose, the fact that others fail to satisfy those practitioners who have the …
Number of citations: 11 www.ncbi.nlm.nih.gov

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.